REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[N:8]1[CH:9]([C:10](=[O:11])[NH:12][C:13]([CH3:14])([CH3:15])[CH3:16])[CH2:17][CH2:18][CH2:19]1)([CH3:5])([CH3:6])[CH3:7].[ClH:20].[O:21]1[CH2:22][CH2:23][O:24][CH2:25][CH2:26]1>>[ClH:20].[NH:8]1[CH:9]([C:10](=[O:11])[NH:12][C:13]([CH3:14])([CH3:15])[CH3:16])[CH2:17][CH2:18][CH2:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)NC(=O)C1CCCN1C(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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|
Type
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product
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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CC(C)(C)NC(=O)C1CCCN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |